molecular formula C19H20ClFN2O B563781 Desmethylcitalopram hydrochloride CAS No. 97743-99-2

Desmethylcitalopram hydrochloride

Cat. No.: B563781
CAS No.: 97743-99-2
M. Wt: 346.8 g/mol
InChI Key: DYIZNULSIBGJPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context and Development

The discovery and characterization of desmethyl citalopram hydrochloride emerged from comprehensive pharmacokinetic studies conducted following the initial development of citalopram by the Danish pharmaceutical company Lundbeck in 1972. The identification of this metabolite represented a significant advancement in understanding the complete pharmacological profile of citalopram, as researchers began to recognize that the therapeutic effects observed clinically could not be attributed solely to the parent compound. Early metabolic studies revealed that desmethyl citalopram hydrochloride was formed through enzymatic demethylation processes and maintained substantial biological activity, challenging the traditional view of drug metabolites as inactive byproducts.

The historical development of research into desmethyl citalopram hydrochloride paralleled broader advances in analytical chemistry and pharmacokinetic modeling during the late twentieth century. Scientists utilized increasingly sophisticated analytical techniques to identify and quantify this metabolite in biological samples, leading to the recognition that it contributed significantly to the overall therapeutic effects of citalopram administration. This research trajectory established important precedents for investigating the pharmacological activity of drug metabolites and demonstrated the necessity of comprehensive metabolite profiling in pharmaceutical development and clinical practice.

Subsequent investigations into the stereochemical properties of desmethyl citalopram hydrochloride revealed the existence of distinct enantiomeric forms, each with unique pharmacological characteristics. The recognition of these stereoisomeric differences represented a crucial milestone in understanding the compound's biological activity and provided important insights into the relationship between molecular structure and pharmacological function. These discoveries contributed to broader scientific understanding of chirality in drug metabolism and the importance of stereoselectivity in pharmaceutical action.

Nomenclature and Chemical Identity

Desmethyl citalopram hydrochloride is systematically identified by the International Union of Pure and Applied Chemistry nomenclature as 1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-1,3-dihydro-2-benzofuran-5-carbonitrile hydrochloride. This comprehensive chemical name reflects the compound's complex molecular architecture, including the presence of a fluorinated phenyl ring, a methylamino propyl side chain, and a benzofuran core structure with an attached carbonitrile group. The hydrochloride salt form enhances the compound's water solubility and stability, making it suitable for pharmaceutical applications and analytical procedures.

Table 1: Chemical Identification Parameters for Desmethyl Citalopram Hydrochloride

Parameter Value Source
Molecular Formula C₁₉H₂₀ClFN₂O
Molecular Weight 346.8 g/mol
Chemical Abstracts Service Number 97743-99-2
Unique Ingredient Identifier 461OE8B9GL
Parent Compound Identifier 162180 (Desmethylcitalopram)

The compound is known by multiple synonymous designations in scientific literature, including N-desmethylcitalopram hydrochloride, desmethylcitalopram hydrochloride, and monothis compound. These various nomenclature systems reflect different approaches to describing the structural modifications that distinguish this metabolite from its parent compound, specifically the removal of one methyl group from the dimethylamino functionality present in citalopram. The consistent use of the "desmethyl" prefix across these naming conventions clearly indicates the nature of the structural modification that occurs during metabolic transformation.

Properties

IUPAC Name

1-(4-fluorophenyl)-1-[3-(methylamino)propyl]-3H-2-benzofuran-5-carbonitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O.ClH/c1-22-10-2-9-19(16-4-6-17(20)7-5-16)18-8-3-14(12-21)11-15(18)13-23-19;/h3-8,11,22H,2,9-10,13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYIZNULSIBGJPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97743-99-2
Record name Desmethyl citalopram hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097743992
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DESMETHYL CITALOPRAM HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/461OE8B9GL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylcitalopram (hydrochloride) can be synthesized through the demethylation of citalopram. The process involves the use of reagents such as boron tribromide (BBr3) or other demethylating agents under controlled conditions . The reaction typically requires an inert atmosphere and low temperatures to prevent side reactions.

Industrial Production Methods: In industrial settings, the production of desmethylcitalopram (hydrochloride) involves large-scale demethylation processes followed by purification steps such as crystallization and recrystallization to obtain the hydrochloride salt. The use of high-performance liquid chromatography (HPLC) ensures the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: Desmethylcitalopram (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed:

Scientific Research Applications

Antidepressant Efficacy

Desmethyl citalopram is involved in the therapeutic effects of citalopram. Research indicates that higher serum concentrations of desmethyl citalopram correlate with improved clinical outcomes in patients suffering from major depressive disorder. A study involving 46 outpatients demonstrated that those with elevated levels of desmethyl citalopram showed significant reductions in Hamilton Depression Rating Scale (HDRS) scores compared to those with lower concentrations .

Therapeutic Drug Monitoring

Therapeutic drug monitoring (TDM) is increasingly relevant for optimizing antidepressant therapy. Studies suggest that measuring plasma levels of desmethyl citalopram can help tailor treatment regimens for individual patients, particularly those who are extensive or poor metabolizers of cytochrome P450 enzymes . This individualized approach can lead to better treatment outcomes and reduced side effects.

Reference Compound in Toxicology

Desmethyl citalopram serves as a reference standard in forensic toxicology. It is utilized to assess cases of suspected drug overdose or polyintoxication involving citalopram and its metabolites . For instance, analyses of fatal intoxication cases have revealed significant concentrations of desmethyl citalopram alongside other substances, providing insights into the compound's role in drug interactions and toxicity .

Neuropharmacological Studies

In neuropharmacological research, desmethyl citalopram is employed to investigate its effects on serotonin receptors and neurotransmission pathways. Its structure allows researchers to explore various aspects of serotonin modulation, which is crucial for understanding mood disorders and developing new therapeutic strategies .

Case Studies and Research Findings

StudySample SizeKey Findings
Nedahl et al. (2018)46Higher levels of desmethyl citalopram correlated with improved HDRS scores; no significant side effects noted.
Frontiers in Psychiatry (2023)11 studies, 538 patientsMixed results on the correlation between plasma concentrations of citalopram and clinical response; need for further research on TDM efficacy.
Katzung Pharmacology (2016)VariousCase studies highlighted the importance of monitoring metabolites like desmethyl citalopram in overdose scenarios.

Mechanism of Action

Desmethylcitalopram (hydrochloride) exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This enhances serotonergic neurotransmission and contributes to its antidepressant effects . The compound specifically targets the serotonin transporter (SERT) and has minimal effects on other neurotransmitter systems .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between desmethyl citalopram hydrochloride and related compounds:

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features
Desmethyl citalopram HCl C₁₉H₂₀ClFN₂O 346.83 97743-99-2 Monodemethylated citalopram; methylamino side chain
(R)-Desmethyl citalopram HCl C₁₉H₂₀ClFN₂O 346.83 144010-85-5 R-enantiomer of desmethyl citalopram; chiral center at C1
Rac-Didemethyl citalopram HCl C₁₈H₁₈ClFN₂O 329.86 1189694-81-2 Didemethylated metabolite; lacks both methyl groups
Citalopram (parent drug) C₂₀H₂₁FN₂O·HBr 405.35 (hydrobromide salt) 59729-33-8 Dimethylamino side chain; SSRI activity
Escitalopram (S-enantiomer) C₂₀H₂₁FN₂O·HBr 405.35 219861-08-2 S-enantiomer of citalopram; enhanced 5-HT uptake inhibition
Pharmacological Activity

Desmethyl citalopram retains serotonin reuptake inhibitory activity, albeit with reduced potency compared to citalopram. Key pharmacological comparisons include:

Compound IC₅₀ for 5-HT Reuptake Inhibition Clinical Relevance
Citalopram ~1.4 nM (SERT binding affinity) Primary SSRI; metabolized to desmethyl citalopram
Desmethyl citalopram HCl 13 nM Active metabolite contributing to prolonged effects
(R)-Desmethyl citalopram HCl Not explicitly reported Less potent than S-enantiomer; stereoselective effects
Escitalopram ~0.8 nM (SERT binding affinity) More potent S-enantiomer; first-line antidepressant

Key Findings :

  • Desmethyl citalopram’s IC₅₀ of 13 nM indicates significant serotonin transporter (SERT) inhibition, contributing to citalopram’s therapeutic efficacy .
  • Escitalopram (S-citalopram) demonstrates superior potency compared to racemic citalopram and its metabolites, highlighting the importance of stereochemistry in drug design .
Analytical and Clinical Considerations
  • Analytical Methods : HPLC and LC-MS/MS are employed to resolve citalopram, desmethyl citalopram, and didemethyl metabolites in plasma and breast milk . For example, Weisskopf et al. (2016) validated an LC-MS method with a detection limit of 0.1 ng/mL for desmethyl citalopram .
  • Metabolic Pathways : Desmethyl citalopram is further metabolized to didemethyl citalopram, which exhibits negligible SERT activity, emphasizing the role of methylation in pharmacological activity .

Biological Activity

Desmethyl citalopram hydrochloride (DCIT) is an active metabolite of citalopram, a widely used selective serotonin reuptake inhibitor (SSRI) for treating major depressive disorder. Understanding the biological activity of DCIT is crucial for evaluating its pharmacological effects and therapeutic potential. This article delves into its mechanisms, pharmacokinetics, receptor affinities, and clinical implications based on diverse research findings.

Desmethyl citalopram acts primarily as an inhibitor of the serotonin transporter (SERT), similar to its parent compound, citalopram. However, it exhibits approximately four times weaker potency in inhibiting serotonin reuptake compared to citalopram. Despite this reduced potency, DCIT still contributes to the overall serotonergic activity when citalopram is administered.

  • Serotonin Transporter Affinity : DCIT has a significant affinity for SERT, although its effectiveness is diminished relative to citalopram. The binding affinity of DCIT for SERT is comparable to that of other SSRIs but less than that of citalopram itself .
  • Norepinephrine Transporter Affinity : DCIT shows a much lower affinity (approximately 500-fold lower ) for norepinephrine transporters compared to SERT, indicating a selective action that primarily enhances serotonergic neurotransmission .

Pharmacokinetics

The pharmacokinetic profile of desmethyl citalopram reveals important insights into its metabolism and elimination:

  • Half-Life : The elimination half-life of DCIT is approximately 59 hours , which is longer than that of citalopram (around 35 hours). This extended half-life suggests that DCIT may remain active in the system longer than its parent compound .
  • Metabolism : Both citalopram and desmethyl citalopram are metabolized primarily in the liver via cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4. This metabolic pathway can influence drug interactions and individual responses based on genetic variations in these enzymes .

Receptor Binding Profile

The binding affinity of desmethyl citalopram to various neurotransmitter receptors has been extensively studied:

Receptor TypeBinding Affinity (K_i, nM)
5-HT 1A>10,000
5-HT 1B8,365
5-HT 2A207
5-HT 2C488
α1A-Adrenoceptor1,200

DCIT demonstrates minimal interaction with several other receptors, including dopamine and adrenergic receptors, which suggests a lower likelihood of side effects associated with these pathways .

Clinical Implications and Case Studies

Research has shown varying effects of desmethyl citalopram on treatment outcomes in patients with major depressive disorder:

  • Serum Concentration Studies : A study involving outpatient subjects demonstrated that higher serum levels of both citalopram and desmethyl citalopram correlated with improved outcomes on the Hamilton Depression Rating Scale (HDRS). Patients with elevated concentrations showed significant reductions in depression scores compared to those with lower levels .
  • Postmortem Analysis : In a postmortem study analyzing blood concentrations of citalopram and its metabolites, it was found that desmethyl citalopram was present in significant amounts alongside low levels of the parent drug in many cases. This suggests a potential role for DCIT in therapeutic contexts where citalopram levels are subtherapeutic .

Q & A

Q. What analytical methods are recommended for quantifying Desmethyl citalopram hydrochloride in biological samples?

High-performance liquid chromatography (HPLC) coupled with spectrophotometric detection is a validated method for quantifying Desmethyl citalopram hydrochloride and its parent compound in human serum. Column-switching techniques improve specificity by reducing matrix interference, enabling detection limits suitable for pharmacokinetic studies .

Q. How is the pharmacological activity of Desmethyl citalopram hydrochloride assessed in vitro?

The compound’s serotonin (5-HT) reuptake inhibition is typically evaluated using radioligand binding assays or cell-based uptake experiments. For example, its IC₅₀ value (0.013 μM) against the serotonin transporter (SERT) can be determined using tritiated 5-HT in synaptosomal preparations .

Q. What safety precautions are essential when handling Desmethyl citalopram hydrochloride in laboratory settings?

Researchers should use personal protective equipment (PPE), ensure adequate ventilation, and avoid inhalation or skin contact. First-aid measures include immediate decontamination and medical observation for ≥48 hours post-exposure due to delayed toxicity risks .

Q. How is purity and structural identity confirmed during synthesis?

Impurity profiling is performed using HPLC with reference standards (e.g., rac-Desmethyl citalopram Hydrochloride, CAS 97743-99-2). Mass spectrometry (MS) and nuclear magnetic resonance (NMR) validate molecular structure and rule out contaminants like didemethyl metabolites .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported pharmacokinetic parameters of Desmethyl citalopram hydrochloride across studies?

Standardize protocols for sample collection (e.g., serum vs. plasma), account for inter-individual metabolic variability (e.g., CYP2C19 polymorphisms), and cross-validate assays between laboratories using harmonized reference materials .

Q. What experimental designs are optimal for evaluating Desmethyl citalopram hydrochloride’s behavioral effects in preclinical models?

Use validated depression/anxiety scales (e.g., Montgomery-Åsberg Depression Rating Scale) in rodent models. Ensure blinded scoring, include active controls (e.g., citalopram), and monitor dose-response relationships to distinguish metabolite-specific effects from parent drug contributions .

Q. How can metabolic pathways of Desmethyl citalopram hydrochloride be elucidated to identify off-target interactions?

Combine in vitro hepatic microsome assays with LC-MS/MS to detect phase I/II metabolites. Compare results with in vivo pharmacokinetic data to identify enzymes (e.g., CYP3A4) responsible for further metabolism and potential drug-drug interactions .

Q. What strategies address challenges in synthesizing high-purity Desmethyl citalopram hydrochloride for reference standards?

Optimize reaction conditions (e.g., temperature, pH) to minimize byproducts like didemethyl derivatives. Use preparative HPLC for purification and characterize intermediates via tandem MS and chiral chromatography to ensure enantiomeric purity .

Q. How should researchers interpret conflicting data on Desmethyl citalopram hydrochloride’s affinity for non-SERT targets?

Perform competitive binding assays against a panel of receptors (e.g., mGluR1, histamine H1) to quantify off-target activity. Use knockout animal models or siRNA silencing to confirm functional relevance of observed interactions .

Q. What statistical approaches are recommended for analyzing dose-dependent efficacy and toxicity data?

Apply non-linear regression models (e.g., sigmoidal dose-response curves) to estimate ED₅₀ and LD₅₀ values. Use multivariate analysis to account for covariates such as age, sex, and genetic background in preclinical studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.